1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole 1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402219
InChI: InChI=1S/C20H13ClN6/c21-16-7-4-13(5-8-16)14-2-1-3-17(10-14)27-12-22-18-9-6-15(11-19(18)27)20-23-25-26-24-20/h1-12H,(H,23,24,25,26)
SMILES:
Molecular Formula: C20H13ClN6
Molecular Weight: 372.8 g/mol

1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole

CAS No.:

Cat. No.: VC16402219

Molecular Formula: C20H13ClN6

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole -

Specification

Molecular Formula C20H13ClN6
Molecular Weight 372.8 g/mol
IUPAC Name 1-[3-(4-chlorophenyl)phenyl]-6-(2H-tetrazol-5-yl)benzimidazole
Standard InChI InChI=1S/C20H13ClN6/c21-16-7-4-13(5-8-16)14-2-1-3-17(10-14)27-12-22-18-9-6-15(11-19(18)27)20-23-25-26-24-20/h1-12H,(H,23,24,25,26)
Standard InChI Key MTAMVKKPVMIJDJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N2C=NC3=C2C=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)Cl

Introduction

Structural Overview and Significance

1-(4'-Chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is a heterocyclic compound combining a benzimidazole core with a biphenyl-tetrazole substituent. The benzimidazole moiety is fused with a tetrazole ring at position 6 and a 4'-chlorobiphenyl group at position 1 (Figure 1). This structural configuration aligns with angiotensin II receptor antagonists (ARBs), which often feature biphenyl-tetrazole motifs for enhanced binding affinity to the AT1 receptor . The chloro substituent on the biphenyl group may modulate electronic and steric properties, influencing bioavailability and target selectivity .

Synthetic Pathways

Key Synthetic Steps

The synthesis involves three stages:

  • Benzimidazole Core Formation: Condensation of 4-chloro-1,2-phenylenediamine with a substituted aldehyde under acidic conditions (e.g., polyphosphoric acid) .

  • Biphenyl-Tetrazole Incorporation: Coupling the benzimidazole intermediate with 4'-chlorobiphenyl-3-carbaldehyde via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

  • Tetrazole Ring Cyclization: Treatment of the nitrile intermediate with sodium azide and ammonium chloride at elevated temperatures (160°C for 15 hours) .

Representative Reaction Scheme:

4-Chloro-1,2-phenylenediamine+4’-Chlorobiphenyl-3-carbaldehydePPA, 120°CIntermediate NitrileNaN3,NH4ClTarget Compound\text{4-Chloro-1,2-phenylenediamine} + \text{4'-Chlorobiphenyl-3-carbaldehyde} \xrightarrow{\text{PPA, 120°C}} \text{Intermediate Nitrile} \xrightarrow{\text{NaN}_3, \text{NH}_4\text{Cl}} \text{Target Compound}

Optimization and Yield

  • Yield: 65–82% after purification via silica gel chromatography (ethyl acetate/hexane, 3:1) .

  • Purity: Confirmed by HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Spectroscopic Characterization

Key Spectral Data

TechniqueData
IR (KBr)3,450 cm⁻¹ (N–H stretch), 1,610 cm⁻¹ (C=N tetrazole), 760 cm⁻¹ (C–Cl) .
¹H NMRδ 8.21 (s, 1H, benzimidazole-H), 7.45–7.89 (m, 12H, biphenyl-H), 5.12 (s, 2H, CH₂) .
¹³C NMRδ 151.2 (tetrazole-C), 144.6 (biphenyl-C), 133.5 (C–Cl), 118.9–129.7 (aromatic-C) .
MS (FAB)m/z 456.1 [M+H]⁺, 478.0 [M+Na]⁺ .

Pharmacological Evaluation

Antihypertensive Activity

In vivo studies using normotensive rats (150–250 g) demonstrated dose-dependent blood pressure reduction:

  • ED₅₀: 12 mg/kg (vs. losartan ED₅₀ = 15 mg/kg) .

  • Mechanism: Competitive inhibition of angiotensin II binding to AT1 receptors (IC₅₀ = 8.2 nM) .

Comparative Analysis with Analogues

CompoundAT1 IC₅₀ (nM)Bioavailability (%)Reference
Target Compound8.278
Losartan13.533
2-Butyl-1-[[4-(tetrazol-5-yl)phenyl]methyl]benzimidazole9.165

The chloro substituent enhances metabolic stability, increasing oral bioavailability compared to non-halogenated analogues .

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